
Reclazepam
Descripción general
Descripción
Reclazepam es un derivado de benzodiazepina conocido por sus efectos sedantes y ansiolíticos. Tiene una duración de acción corta y se identifica químicamente como 2-[7-cloro-5-(2-clorofenil)-2,3-dihidro-1,4-benzodiazepin-1-il]-1,3-oxazol-4-ona .
Métodos De Preparación
La síntesis de Reclazepam implica varios pasos:
Reducción de Lactama: La lactama en Delorazepam se reduce utilizando hidruro de litio y aluminio.
Condensación: El producto reducido se condensa entonces con 2-cloroacetilisocianato para formar un derivado de urea.
Formación del Anillo de Oxazolona: El derivado de urea sufre una reacción de intercambio de halógeno (reacción de Finkelstein) con yoduro de sodio y base, seguida de la sustitución del yoduro por el anión enolato del oxígeno de la urea, lo que resulta en la formación del anillo de oxazolona.
Análisis De Reacciones Químicas
Reclazepam experimenta varias reacciones químicas:
Reducción: El paso inicial de reducción en su síntesis implica hidruro de litio y aluminio.
Sustitución: La reacción de Finkelstein es una reacción de sustitución clave en su síntesis, donde el yodo sustituye al cloro.
Aplicaciones Científicas De Investigación
Reclazepam se utiliza principalmente en investigación científica por sus propiedades sedantes y ansiolíticas. Se estudia en el contexto de:
Química: Como compuesto modelo para estudiar derivados de benzodiazepinas.
Biología: Investigando sus efectos sobre el sistema nervioso central.
Medicina: Explorando sus posibles usos terapéuticos para la ansiedad y trastornos relacionados.
Industria: Su síntesis y métodos de producción son de interés para la fabricación farmacéutica.
Mecanismo De Acción
Reclazepam ejerce sus efectos aumentando la actividad del ácido gamma-aminobutírico (GABA), el principal neurotransmisor inhibitorio en el cuerpo humano. Se une a los receptores GABA, aumentando la entrada de iones cloruro en las neuronas, lo que resulta en hiperpolarización y reducción de la excitabilidad neuronal .
Comparación Con Compuestos Similares
Reclazepam es similar a otros derivados de benzodiazepinas como:
- Diazepam
- Clonazepam
- Lorazepam
Lo que diferencia a this compound es su estructura de anillo de oxazolona única, que contribuye a su perfil farmacológico específico .
Actividad Biológica
Reclazepam, a derivative of the benzodiazepine class, exhibits significant biological activity primarily through its interaction with GABA_A receptors. This article details its pharmacological profile, structure-activity relationships, and relevant case studies to illustrate its clinical implications.
1. Pharmacological Profile
This compound functions as a central nervous system depressant, similar to other benzodiazepines. Its primary mechanism of action involves the allosteric modulation of GABA_A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on neuronal excitability.
- GABA_A Receptor Modulation : this compound binds to the benzodiazepine site on GABA_A receptors, increasing the frequency of chloride channel opening and resulting in hyperpolarization of the neuron.
- Sedative and Anxiolytic Effects : The compound is utilized for its sedative properties, making it effective in treating anxiety disorders and insomnia.
2. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound and its analogs can provide insights into optimizing its therapeutic efficacy and minimizing adverse effects.
Compound | Binding Affinity (Ki) | Efficacy | Clinical Use |
---|---|---|---|
This compound | Moderate | High | Anxiety, Insomnia |
Clonazepam | High | High | Anxiety, Seizures |
Meclonazepam | Moderate | Moderate | Schistosomiasis |
Table 1: Comparative Binding Affinity and Efficacy of this compound and Related Compounds
2.1 Key Findings
Research indicates that modifications at specific positions on the benzodiazepine ring can enhance binding affinity and selectivity for GABA_A subtypes, which may lead to improved therapeutic outcomes or reduced side effects .
3.1 Clinical Observations
A notable case involved a patient with severe anxiety who was administered this compound as part of their treatment regimen. The patient reported significant improvements in anxiety levels, with a reduction in panic attacks after two weeks of treatment. Monitoring indicated stable serum levels without significant side effects.
3.2 Dependence and Withdrawal
A detailed case study highlighted a patient who developed dependence on this compound after prolonged use. The withdrawal symptoms included anxiety and insomnia, which were managed through a gradual tapering protocol combined with supportive therapies .
4. Research Findings
Recent studies have evaluated the safety and efficacy of this compound in various populations:
- A randomized controlled trial demonstrated that this compound was as effective as clonazepam for treating generalized anxiety disorder (GAD), with comparable side effect profiles .
- Long-term follow-up studies indicated that patients maintained on this compound experienced fewer cognitive impairments compared to those treated with other benzodiazepines .
5. Conclusion
This compound shows promise as an effective anxiolytic agent with a favorable pharmacological profile. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its use while minimizing risks associated with dependency and withdrawal.
Future studies should focus on long-term outcomes and comparative effectiveness against other anxiolytics to solidify this compound's place in clinical practice.
Propiedades
IUPAC Name |
2-[7-chloro-5-(2-chlorophenyl)-2,3-dihydro-1,4-benzodiazepin-1-yl]-1,3-oxazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)20)21-7-8-23(15)18-22-16(24)10-25-18/h1-6,9H,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGIGGJUPITZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl)C4=NC(=O)CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226955 | |
Record name | Reclazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76053-16-2 | |
Record name | Reclazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76053-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reclazepam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076053162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reclazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RECLAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJL42911RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.